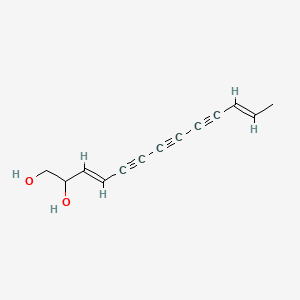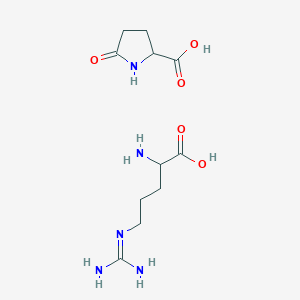
Arg-pyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arg-pyr, also known as Pyr-Arg, is a synthetic peptide compound that has gained attention in various scientific fields due to its unique properties and applications. It is composed of the amino acids pyrrolysine (Pyr) and arginine (Arg), forming a peptide bond. This compound is particularly noted for its role in biochemical research, especially in the study of proteolytic enzymes and their substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pyr typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid, pyrrolysine, to a resin. Subsequent amino acids, including arginine, are added sequentially. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of continuous flow systems and advanced purification methods, such as reversed-phase chromatography, enhances the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
Arg-pyr undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the peptide’s functional groups, enhancing its stability and activity.
Substitution: Substitution reactions involve replacing specific amino acids or functional groups to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in dry dichloromethane (DCM) with pyridine as a scavenger.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents, such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These products are often used in biochemical assays and therapeutic applications.
Applications De Recherche Scientifique
Arg-pyr has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study proteolytic enzymes and their inhibitors.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical preparations.
Mécanisme D'action
The mechanism of action of Arg-pyr involves its interaction with specific molecular targets, such as proteolytic enzymes. The peptide binds to the active site of the enzyme, forming a stable complex that can be measured using chromogenic or fluorogenic substrates. This interaction allows researchers to study the enzyme’s activity, specificity, and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyr-Pro-Arg-pNA: A chromogenic substrate used for protein C determination.
Pyr-Arg-Thr-Lys-Arg-AMC: A fluorogenic substrate used in enzymatic assays.
Uniqueness
Arg-pyr stands out due to its unique combination of pyrrolysine and arginine, which provides distinct biochemical properties. Its ability to form stable complexes with proteolytic enzymes makes it a valuable tool in enzymatic assays and therapeutic research. Additionally, its versatility in undergoing various chemical reactions allows for the creation of analogs with tailored properties .
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAGRPOUWSBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
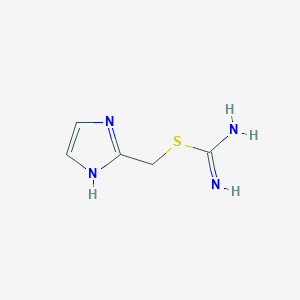
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
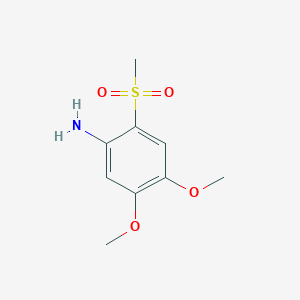
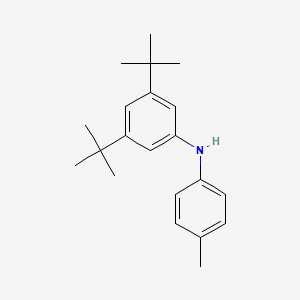
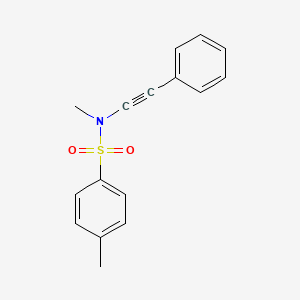
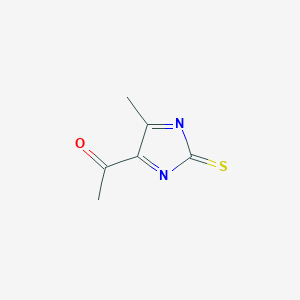
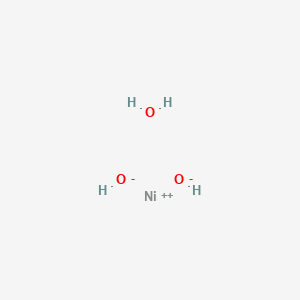
![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)

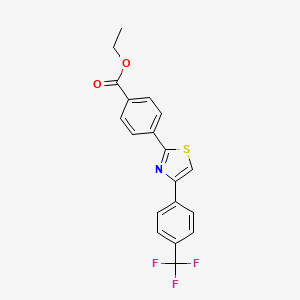
![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
